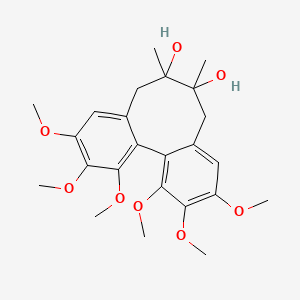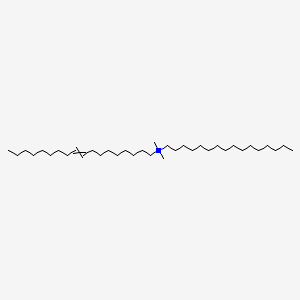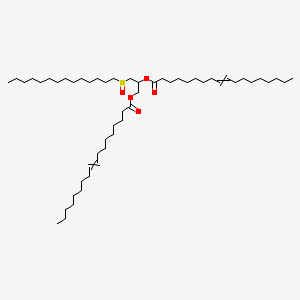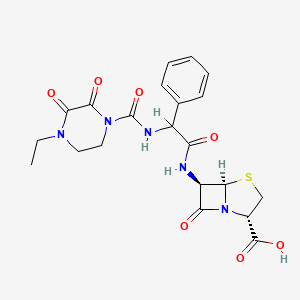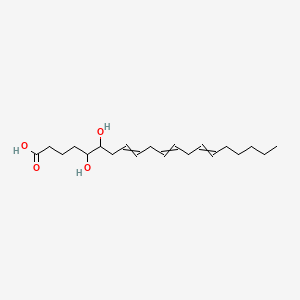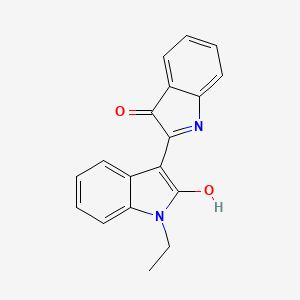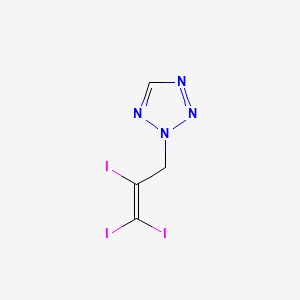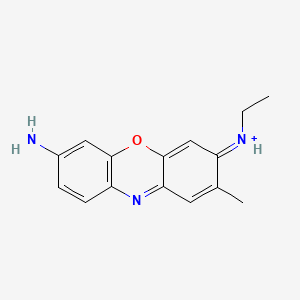
铬酸锶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium chromate is an inorganic compound with the chemical formula SrCrO₄. It appears as a yellow powder and is known for its excellent corrosion resistance properties. This compound is widely used in various industrial applications, particularly as a corrosion inhibitor in coatings and primers for metals such as aluminum and zinc .
科学研究应用
Strontium chromate has a wide range of scientific research applications:
Chemistry: It is used as a corrosion inhibitor in pigments and coatings, providing protection to metal surfaces.
Biology and Medicine: Strontium-based compounds, including strontium chromate, are studied for their potential in bone regeneration and as growth stimulants due to their similarity to calcium.
作用机制
Target of Action
Strontium chromate is an inorganic compound with the formula SrCrO4 . The primary targets of strontium chromate are the cells of the human body, particularly when inhaled . It is known to cause cancer, specifically lung cancer, upon inhalation . The compound’s toxicity is primarily due to the presence of hexavalent chromium .
Mode of Action
Strontium chromate’s mode of action is primarily due to its chromate content. The protective function of the chromate in the primer is primarily due to a cathodic/mixed inhibition of the surface of galvanized steel in defect areas of the polymer coating . It is suggested that the process of leaching of chromate ions from epoxy primer into the environment takes place because the decrease in pH at anodic defect sites causes the destruction of the primer film and accelerates the dissolution of the chromate pigment .
Biochemical Pathways
Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Pharmacokinetics
It is known that strontium chromate is soluble in water, with its solubility increasing with temperature . This could potentially affect its bioavailability in the body.
Result of Action
The molecular and cellular effects of strontium chromate’s action are primarily carcinogenic. It is known to cause cancer, specifically lung cancer, upon inhalation . This is due to the presence of hexavalent chromium, which is a known carcinogen .
Action Environment
The action, efficacy, and stability of strontium chromate can be influenced by various environmental factors. For instance, its solubility increases with temperature, which could potentially affect its bioavailability and toxicity . Furthermore, the compound’s toxicity can be influenced by the pH of the environment, as a decrease in pH at anodic defect sites can accelerate the dissolution of the chromate pigment .
准备方法
Strontium chromate can be synthesized through several methods:
From Strontium Chloride and Sodium Chromate: This method involves reacting strontium chloride with sodium chromate in an aqueous solution.
From Strontium Carbonate and Sodium Dichromate: In this method, strontium carbonate reacts with sodium dichromate in an aqueous solution.
Industrial production of strontium chromate typically follows these synthetic routes, ensuring high purity and yield of the compound.
化学反应分析
Strontium chromate undergoes various chemical reactions, including:
Solubility in Water: Strontium chromate is approximately 30 times more soluble in water at 100°C than at room temperature. This property is utilized in processes where the compound is suspended in a hot solution of a soluble sulfate to convert it to the less soluble strontium sulfate.
Oxidation and Reduction: As a chromate compound, strontium chromate can participate in redox reactions. It acts as an oxidizing agent, and under certain conditions, it can be reduced to chromium(III) compounds.
Substitution Reactions: Strontium chromate can undergo substitution reactions where the chromate ion is replaced by other anions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents involved.
相似化合物的比较
Strontium chromate can be compared with other chromate compounds such as:
Magnesium Chromate: Similar to strontium chromate, magnesium chromate is used as a corrosion inhibitor. strontium chromate is more effective in providing long-term protection.
Barium Chromate: Barium chromate is also used in corrosion-resistant coatings, but it has different solubility properties compared to strontium chromate.
Strontium chromate is unique due to its high solubility at elevated temperatures and its effectiveness as a corrosion inhibitor in various industrial applications.
属性
CAS 编号 |
7789-06-2 |
|---|---|
分子式 |
CrH2O4Sr |
分子量 |
205.63 g/mol |
IUPAC 名称 |
strontium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2 |
InChI 键 |
CTFPICRHZMOKIE-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Sr+2] |
规范 SMILES |
O[Cr](=O)(=O)O.[Sr] |
颜色/形态 |
Yellow powder Yellow monoclinic crystals Light yellow powder or granular solid |
密度 |
3.895 at 59 °F (USCG, 1999) 3.89 3.9 g/cm³ |
熔点 |
Decomposes |
Key on ui other cas no. |
7789-06-2 |
物理描述 |
Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics. DryPowder; Liquid YELLOW CRYSTALLINE POWDER. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
溶解度 |
0.106 g/100 g water at 20 °C Soluble in 840 parts cold water, 5 parts boiling water Freely soluble in dilute hydrochloric, nitric or acetic Solubility in water, g/100ml at 15 °C: 0.12 (poor) |
同义词 |
strontium chromate strontium chromate(VI) |
产品来源 |
United States |
Q1: What is the molecular formula and weight of strontium chromate?
A1: The molecular formula of strontium chromate is SrCrO4, and its molecular weight is 203.61 g/mol.
Q2: Are there spectroscopic techniques that can be used to identify and characterize strontium chromate?
A2: Yes, several spectroscopic techniques can be employed, including Raman spectroscopy [, ] and X-ray diffraction [, , , ]. Raman spectroscopy provides information about the vibrational modes of the chromate ion (CrO42-), while X-ray diffraction reveals the crystal structure and phase transitions of strontium chromate under varying conditions.
Q3: How does the crystal structure of strontium chromate influence its properties?
A4: The arrangement of atoms within the crystal lattice of strontium chromate influences its physical and chemical properties. For instance, the anisotropic compressibility observed in strontium chromate under high pressure is directly related to the arrangement of CrO4 tetrahedra and Sr-O polyhedra along different crystallographic axes [].
Q4: What is the primary application of strontium chromate?
A5: Strontium chromate is primarily used as a corrosion inhibitor in various applications, including paints and coatings for metals, particularly in aerospace industries [, , , , ].
Q5: How effective is strontium chromate as a corrosion inhibitor compared to other chromate pigments?
A6: Sea-water-spray corrosion tests have demonstrated that strontium chromate provides superior all-round protection compared to other chromate pigments like potassium zinc chrome, sodium zinc chrome, and barium chromate [].
Q6: What are the limitations of using strontium chromate in coatings?
A7: Despite its effectiveness, strontium chromate's use is limited by its toxicity and negative environmental impact. It releases toxic chromium fumes upon heating and is classified as a known human carcinogen [, , ].
Q7: Are there any alternatives being explored to replace strontium chromate in coatings?
A8: Yes, due to the environmental and health concerns associated with strontium chromate, researchers are actively investigating alternative corrosion inhibitors. Some promising alternatives include rare earth metal cation exchanged pigments [], cerium(III) and calcium(II) cation exchanged bentonites [], and molybdates [].
Q8: What are the primary health concerns associated with strontium chromate exposure?
A9: Strontium chromate primarily affects the lungs, potentially causing shortness of breath, bronchitis, pneumonia, and asthma. It is also linked to an increased risk of developing lung cancer and cancer of the sinonasal cavity [, , ].
Q9: How does exposure to strontium chromate occur in occupational settings?
A10: Workers in industries using strontium chromate-containing paints, particularly in aircraft manufacturing and maintenance, are at risk of exposure. Activities like paint spraying, sanding, and abrasive blasting can generate respirable particles containing strontium chromate [, , , , , ].
Q10: How does the solubility of strontium chromate impact its toxicity?
A11: While strontium chromate is considered sparingly soluble, its dissolution in biological fluids, like simulated lung fluid, releases hexavalent chromium (CrVI), the carcinogenic form of chromium. Studies show that smaller particles (<2.0 μm) generated during sanding release a higher fraction of CrVI compared to larger particles, potentially posing a greater carcinogenic risk [, ].
Q11: Are there any biomarkers to assess strontium chromate exposure and its potential health effects?
A12: While there are established biomarkers for chromium exposure, such as urinary chromium levels, research is ongoing to identify specific biomarkers for strontium chromate exposure and its associated health effects [].
Q12: What are the environmental concerns associated with strontium chromate?
A13: Strontium chromate is a known environmental pollutant due to the presence of hexavalent chromium. It can contaminate soil and water sources, posing a risk to ecosystems and human health [].
Q13: What strategies can be implemented to mitigate the environmental impact of strontium chromate?
A13: Mitigating the negative environmental impact of strontium chromate involves various approaches, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

